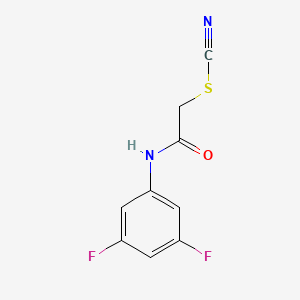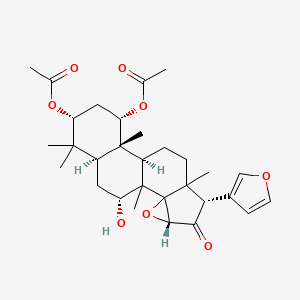
Solvent Yellow 82
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solvent Yellow 82: is a reddish-yellow metal complex dye, known for its vibrant color and high dyeing power. It is a monoazo chromium metal complex dye, characterized by its excellent light fastness, temperature resistance, and acid-alkali resistance . The chemical formula for this compound is C17H14N4O3, and it is widely used in various fields such as paints, coatings, printing inks, and more .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Solvent Yellow 82 is synthesized through the formation of a monoazo compound, which is then complexed with chromium ions. The synthesis involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component to form the azo dye. The resulting azo dye is then reacted with a chromium salt to form the metal complex .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure consistency and quality. The process typically includes:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component to form the azo dye.
Complexation: The azo dye is reacted with a chromium salt to form the metal complex dye.
Analyse Des Réactions Chimiques
Types of Reactions: Solvent Yellow 82 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Various electrophilic and nucleophilic reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the aromatic rings.
Reduction Products: Aromatic amines resulting from the cleavage of the azo bond.
Substitution Products: Derivatives with substituted functional groups on the aromatic rings.
Applications De Recherche Scientifique
Solvent Yellow 82 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Industry: Widely used in the production of paints, coatings, printing inks, and other industrial applications
Mécanisme D'action
The mechanism of action of Solvent Yellow 82 involves its interaction with various substrates through its azo and metal complex structure. The dye molecules can form strong interactions with substrates, leading to effective dyeing and coloring properties. The chromium metal complex enhances the stability and durability of the dye, making it resistant to light, heat, and chemical agents .
Comparaison Avec Des Composés Similaires
Solvent Yellow 1: Another azo dye with similar applications but different chemical properties.
Solvent Yellow 14: Known for its use in similar industrial applications but with different stability and fastness properties.
Solvent Yellow 33: A metal complex dye with similar coloring properties but different chemical structure.
Uniqueness of Solvent Yellow 82: this compound stands out due to its excellent light fastness, temperature resistance, and acid-alkali resistance. Its vibrant reddish-yellow hue and strong dyeing power make it a preferred choice in various industrial applications .
Propriétés
Numéro CAS |
12227-67-7 |
|---|---|
Formule moléculaire |
CuH8N2O8S2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




